molecular formula C22H16ClF2N3O3S B2370690 N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260910-91-5

N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2370690
CAS RN: 1260910-91-5
M. Wt: 475.89
InChI Key: QVQUPFADPORTLV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClF2N3O3S and its molecular weight is 475.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Applications

One area of application for related compounds involves the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with fluorine atoms allowing labeling with fluorine-18, have been synthesized for in vivo imaging using PET. These compounds, through radiolabeling and automated synthesis processes, have been explored for their potential in neuroimaging and the study of neuroinflammatory processes, indicating a valuable tool for scientific research in neuroscience and molecular imaging (Dollé et al., 2008).

Drug Discovery and Biological Evaluation

Another significant application is in drug discovery, particularly in the search for novel compounds with specific biological activities. For example, compounds have been synthesized and evaluated for their antiallergic properties, showcasing the importance of chemical synthesis in developing potential therapeutic agents (Menciu et al., 1999). Furthermore, the synthesis of bioactive benzothiazolinone acetamide analogs and their evaluation for photovoltaic efficiency and ligand-protein interactions highlights the role of such compounds in understanding molecular interactions and potential applications in renewable energy (Mary et al., 2020).

Antimicrobial and Antitumor Applications

Research has also explored the synthesis of pyrimidinone and oxazinone derivatives with potential antimicrobial activities, demonstrating the application of related compounds in addressing microbial resistance and infection (Hossan et al., 2012). Additionally, the development of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for potential antitumor applications underscores the importance of these compounds in cancer research (Farr et al., 1989).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chloro-4-fluorobenzaldehyde with 2-aminothiophenol to form 2-(2-chloro-4-fluorobenzylthio)aniline. This intermediate is then reacted with 2-fluorobenzylbromide to form N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline. The final step involves the reaction of this intermediate with 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid to form the desired compound.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "2-aminothiophenol", "2-fluorobenzylbromide", "3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid" ], "Reaction": [ "Condensation of 2-chloro-4-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base to form 2-(2-chloro-4-fluorobenzylthio)aniline", "Reaction of 2-(2-chloro-4-fluorobenzylthio)aniline with 2-fluorobenzylbromide in the presence of a base to form N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline", "Reaction of N-(2-chloro-4-fluorobenzyl)-2-(2-fluorobenzylthio)aniline with 3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent to form N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide" ] }

CAS RN

1260910-91-5

Product Name

N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C22H16ClF2N3O3S

Molecular Weight

475.89

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16ClF2N3O3S/c23-16-9-15(24)6-5-13(16)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-14-3-1-2-4-17(14)25/h1-9H,10-12H2,(H,26,29)

InChI Key

QVQUPFADPORTLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=C(C=C(C=C4)F)Cl)F

solubility

not available

Origin of Product

United States

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